

An In-Depth Technical Guide to the Spectral Interpretation of 1,10-Undecadiene

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Compound of Interest

Compound Name: 1,10-Undecadiene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for **1,10-undecadiene**, a non-conjugated diene with the chemical formula $C_{11}H_{20}$. The interpretation of its 1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry data is detailed below, offering a foundational understanding for its characterization in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1,10-undecadiene**.

Table 1: 1H NMR Spectral Data of 1,10-Undecadiene

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~5.8	m	2H	-	H-2, H-10
~4.9-5.0	m	4H	-	H-1, H-11
~2.0	m	4H	-	H-3, H-9
~1.3	m	10H	-	H-4, H-5, H-6, H-7, H-8

Note: Predicted chemical shifts based on spectroscopic databases and general principles for terminal alkenes.

Table 2: ^{13}C NMR Spectral Data of 1,10-Undecadiene

Chemical Shift (δ) ppm	Assignment
~139	C-2, C-10
~114	C-1, C-11
~34	C-3, C-9
~29	C-4, C-5, C-6, C-7, C-8

Note: Predicted chemical shifts based on spectroscopic databases and general principles for terminal alkenes.

Table 3: FT-IR Spectral Data of 1,10-Undecadiene

Wavenumber (cm^{-1})	Intensity	Assignment
~3077	Medium	=C-H stretch
2925, 2854	Strong	C-H stretch (alkane)
~1641	Medium	C=C stretch
~1465	Medium	-CH ₂ - scissoring
~991, ~909	Strong	=C-H bend (out-of-plane)

Note: Data sourced from the NIST WebBook and interpreted based on characteristic vibrational modes for terminal alkenes.

Table 4: Mass Spectrometry Data of 1,10-Undecadiene

m/z	Relative Intensity	Proposed Fragment
152	Low	$[M]^+$ (Molecular Ion)
123	Low	$[M - C_2H_5]^+$
109	Low	$[M - C_3H_7]^+$
95	Medium	$[M - C_4H_9]^+$
81	High	$[C_6H_9]^+$
67	High	$[C_5H_7]^+$
55	Very High	$[C_4H_7]^+$
41	Very High	$[C_3H_5]^+$

Note: Data sourced from the NIST WebBook (Electron Ionization).[\[1\]](#)

Spectral Interpretation and Structural Elucidation

The collective analysis of the NMR, IR, and Mass Spectra provides a detailed structural confirmation of **1,10-undecadiene**.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **1,10-undecadiene** is characterized by signals indicative of a terminal alkene. The multiplet at approximately 5.8 ppm is assigned to the internal vinyl protons (H-2 and H-10). The complex multiplet between 4.9 and 5.0 ppm corresponds to the four terminal vinyl protons (H-1 and H-11). The allylic protons (H-3 and H-9) appear as a multiplet around 2.0 ppm. The large multiplet at approximately 1.3 ppm represents the ten methylene protons of the long aliphatic chain.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum further supports the structure. The signals for the sp^2 hybridized carbons of the double bonds appear downfield, with the internal carbons (C-2 and C-10) at approximately 139 ppm and the terminal carbons (C-1 and C-11) at around 114 ppm. The sp^3

hybridized carbons of the aliphatic chain are observed upfield, with the allylic carbons (C-3 and C-9) at about 34 ppm and the remaining methylene carbons resonating in the 29 ppm region.

FT-IR Spectroscopy

The FT-IR spectrum displays the characteristic vibrational modes of a terminal alkene. The medium intensity peak at approximately 3077 cm^{-1} is attributed to the stretching of the sp^2 C-H bonds. The strong absorptions at 2925 and 2854 cm^{-1} are due to the stretching of the sp^3 C-H bonds in the alkyl chain. The C=C stretching vibration is observed as a medium intensity band around 1641 cm^{-1} . The strong bands at approximately 991 and 909 cm^{-1} are characteristic out-of-plane bending vibrations for a monosubstituted alkene.

Mass Spectrometry

The electron ionization (EI) mass spectrum of **1,10-undecadiene** shows a molecular ion peak $[\text{M}]^+$ at m/z 152, corresponding to its molecular weight. The fragmentation pattern is typical for a long-chain hydrocarbon with terminal double bonds. The most abundant fragments are observed at m/z 41 ($[\text{C}_3\text{H}_5]^+$) and 55 ($[\text{C}_4\text{H}_7]^+$), which are stable allylic and homoallylic carbocations, respectively. The series of peaks separated by 14 mass units (CH_2) further confirms the presence of the long alkyl chain.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **1,10-undecadiene** is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl_3) within a standard 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:**
 - A standard single-pulse experiment is performed.

- Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - A proton-decoupled ¹³C NMR experiment is conducted.
 - Key parameters include a spectral width of about 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
 - A larger number of scans (e.g., 512 to 1024) is necessary due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

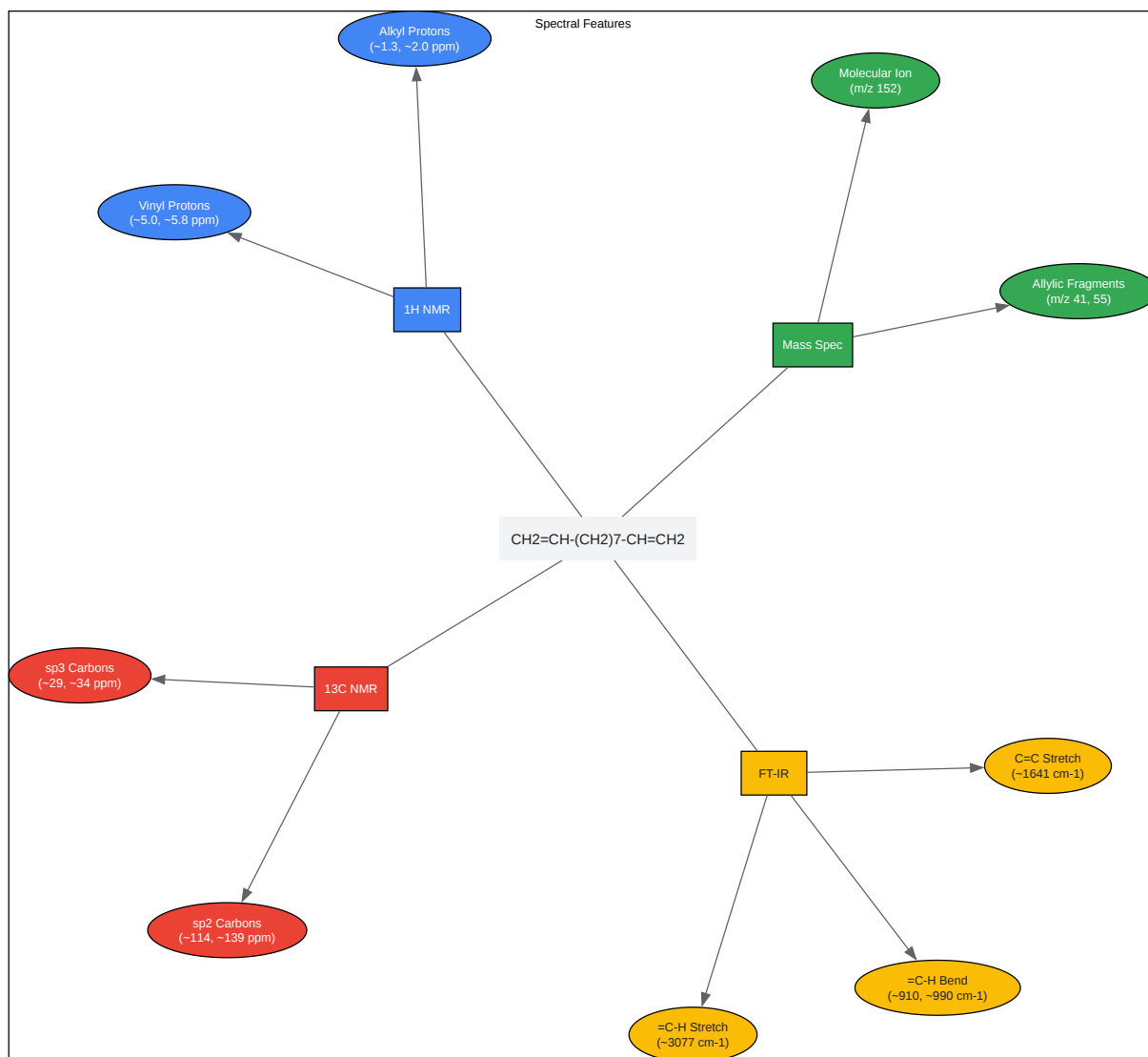
- Sample Preparation: A thin film of neat **1,10-undecadiene** is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: The spectrum is recorded using an FT-IR spectrometer.
- Data Acquisition:
 - A background spectrum of the clean salt plates is first collected.
 - The sample is then placed in the spectrometer's sample compartment.
 - The spectrum is typically acquired over the range of 4000 to 400 cm⁻¹.
 - An accumulation of 16 to 32 scans is common to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of **1,10-undecadiene** is introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe.
- **Instrumentation:** An electron ionization (EI) mass spectrometer is used.
- **Ionization:** The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum.

Visualizations

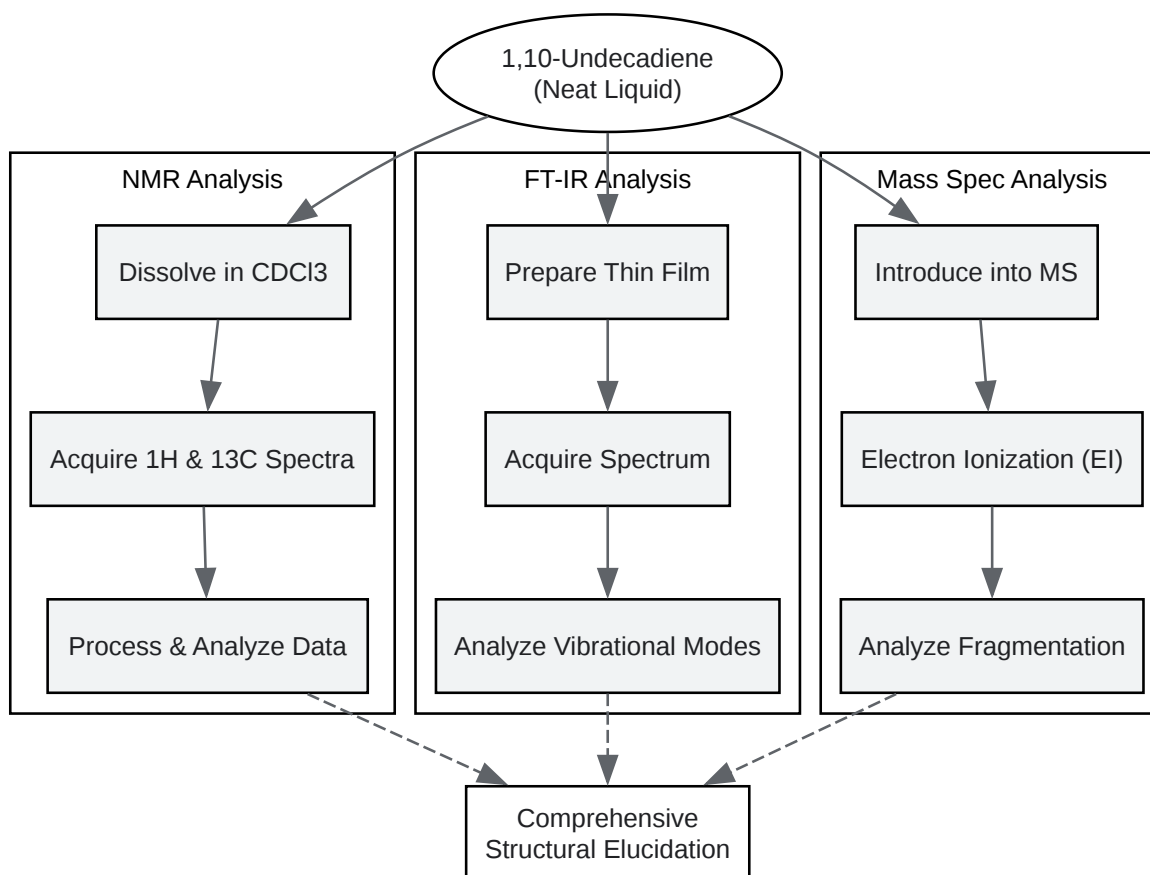
Logical Relationship of Spectroscopic Data to Structure



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Caption: Correlation of **1,10-undecadiene**'s structure with its key spectroscopic features.

Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for the complete spectroscopic characterization of **1,10-undecadiene**.

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References

- 1. 1,10-Undecadiene [webbook.nist.gov]
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